molecular formula C21H20N4O2S B2621819 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-25-1

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2621819
CAS No.: 2034560-25-1
M. Wt: 392.48
InChI Key: JJLIOQPCQOSMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features an indole moiety, a piperidine ring, and an isonicotinonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to a thiolation reaction to introduce the thioacetyl group.

The piperidine ring is synthesized separately and then coupled with the indole derivative through an acylation reaction. Finally, the isonicotinonitrile group is introduced via a nucleophilic substitution reaction, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetyl group may also play a role in the compound’s bioactivity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole moiety, a piperidine ring, and an isonicotinonitrile group. This unique structure may confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[1-[2-(1H-indol-3-ylsulfanyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c22-11-15-7-8-23-20(10-15)27-16-4-3-9-25(13-16)21(26)14-28-19-12-24-18-6-2-1-5-17(18)19/h1-2,5-8,10,12,16,24H,3-4,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLIOQPCQOSMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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